Product packaging for 2-butyl-5,6-dimethyl-1H-benzimidazole(Cat. No.:CAS No. 82326-43-0)

2-butyl-5,6-dimethyl-1H-benzimidazole

Cat. No.: B8777491
CAS No.: 82326-43-0
M. Wt: 202.30 g/mol
InChI Key: JIQLFCSJXKTQKP-UHFFFAOYSA-N
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Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry

The benzimidazole nucleus is considered a "pharmacophore," a molecular framework that is responsible for a drug's physiological or pharmacological action. Its significance stems from its structural similarity to naturally occurring purines, the building blocks of DNA and RNA. This resemblance allows benzimidazole derivatives to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. isca.meresearchgate.net

The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of a vast library of benzimidazole derivatives with diverse therapeutic applications.

Overview of Academic Research Trajectories for Benzimidazole Derivatives

Academic research on benzimidazole derivatives has historically been and continues to be a vibrant and rapidly evolving field. The primary research trajectories can be broadly categorized as follows:

Synthesis of Novel Derivatives: Chemists are continuously developing new and efficient synthetic methodologies to create novel benzimidazole derivatives with diverse substitution patterns. ppublishing.orgmdpi.com This includes the exploration of green chemistry approaches and the use of novel catalysts. mdpi.com

Pharmacological Screening: A significant portion of research is dedicated to the biological evaluation of newly synthesized benzimidazole compounds. This involves screening for a wide array of activities, including but not limited to:

Antimicrobial (antibacterial and antifungal) activity nih.govnih.gov

Anthelmintic (anti-parasitic) activity

Antiviral activity

Anticancer activity nih.gov

Anti-inflammatory activity isca.me

Structure-Activity Relationship (SAR) Studies: A crucial aspect of benzimidazole research is the elucidation of structure-activity relationships. By systematically modifying the structure of the benzimidazole scaffold and observing the effect on biological activity, researchers can identify the key structural features required for a particular pharmacological effect. nih.gov This knowledge is invaluable for the rational design of more potent and selective drug candidates.

Mechanism of Action Studies: Once a biologically active benzimidazole derivative is identified, further research is often conducted to understand its mechanism of action at the molecular level. This may involve identifying the specific enzyme or receptor it interacts with.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B8777491 2-butyl-5,6-dimethyl-1H-benzimidazole CAS No. 82326-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82326-43-0

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-butyl-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C13H18N2/c1-4-5-6-13-14-11-7-9(2)10(3)8-12(11)15-13/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

JIQLFCSJXKTQKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C(=C2)C)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of 2 Butyl 5,6 Dimethyl 1h Benzimidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For benzimidazole (B57391) derivatives, NMR helps in identifying the substitution pattern on the heterocyclic and benzene (B151609) rings and confirming the nature of the alkyl chains.

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-butyl-5,6-dimethyl-1H-benzimidazole, the spectrum is characterized by distinct signals corresponding to the butyl group, the aromatic protons, the methyl substituents, and the N-H proton of the imidazole (B134444) ring.

Butyl Group Protons: The four-carbon chain exhibits a characteristic set of coupled signals. The terminal methyl (CH₃) group appears as a triplet around δ 0.9 ppm. The adjacent methylene (B1212753) (CH₂) protons resonate as a sextet near δ 1.4 ppm, followed by the next methylene group as a quintet around δ 1.8 ppm. The methylene group directly attached to the C2 position of the benzimidazole ring is the most deshielded, appearing as a triplet around δ 2.8-2.9 ppm. diva-portal.orgrsc.org

Aromatic and Methyl Protons: The two methyl groups at the C5 and C6 positions are chemically equivalent and thus produce a sharp singlet signal in the aromatic methyl region, typically around δ 2.4 ppm. ias.ac.in The protons at the C4 and C7 positions of the benzene ring are also equivalent and appear as a singlet, generally observed between δ 7.2 and 7.5 ppm. researchgate.net

N-H Proton: The proton attached to the nitrogen atom of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, it typically appears as a broad singlet in the downfield region of δ 12.0-12.5 ppm due to hydrogen bonding. rsc.orgrsc.org The rapid proton exchange between the two nitrogen atoms (tautomerism) often simplifies the spectrum, making the C4/C7 and C5/C6 positions appear equivalent. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Butyl-CH₃~ 0.9Triplet (t)~ 7.4
Butyl-CH₂ (γ)~ 1.4Sextet~ 7.4
Butyl-CH₂ (β)~ 1.8Quintet~ 7.6
Butyl-CH₂ (α)~ 2.9Triplet (t)~ 7.6
5,6-di-CH₃~ 2.4Singlet (s)N/A
H-4, H-7~ 7.3Singlet (s)N/A
N-H~ 12.2 (in DMSO-d₆)Broad Singlet (br s)N/A

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Aliphatic Carbons: The butyl and methyl carbons resonate in the upfield region of the spectrum. The terminal methyl carbon of the butyl group is found at approximately δ 14 ppm. The subsequent methylene carbons appear around δ 22 ppm and δ 31 ppm, while the α-methylene carbon attached to the ring is located near δ 30-35 ppm. The two equivalent methyl carbons at the C5 and C6 positions give a single signal around δ 20 ppm. researchgate.net

Aromatic and Imidazole Carbons: The C2 carbon of the imidazole ring, substituted with the butyl group, is the most downfield signal, typically appearing above δ 155 ppm. rsc.org The signals for the substituted C5 and C6 carbons are found around δ 132-133 ppm. The C4 and C7 carbons typically resonate in the δ 110-120 ppm range. The bridgehead carbons, C3a and C7a, are observed between δ 130 and δ 140 ppm. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Butyl-CH₃~ 14.1
Butyl-CH₂ (γ)~ 22.5
Butyl-CH₂ (β)~ 31.2
Butyl-CH₂ (α)~ 34.5
5,6-di-CH₃~ 20.4
C-4, C-7~ 115.0
C-5, C-6~ 132.8
C-3a, C-7a~ 135.5
C-2~ 156.0

Two-dimensional (2D) NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to determine the spatial proximity of protons within a molecule. For this compound, these experiments would be valuable to confirm structural assignments. A NOESY or ROESY spectrum would be expected to show cross-peaks between the protons of the α-methylene group of the butyl chain and the aromatic protons at the C7 position. This correlation provides definitive evidence for the connectivity and conformation of the butyl group relative to the benzimidazole core. ipb.pt

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and verifying NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate theoretical ¹H and ¹³C chemical shifts. researchgate.net By comparing the experimentally observed chemical shifts with the GIAO-calculated values, a high level of confidence in the structural assignment can be achieved. This approach is especially useful for resolving ambiguities in the assignment of quaternary carbons and other signals that cannot be assigned by simpler 1D or 2D NMR experiments. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretching: A broad absorption band is expected in the region of 3000-3500 cm⁻¹, which is characteristic of the N-H bond stretching vibration, often broadened due to intermolecular hydrogen bonding. acs.orgrsc.org

C-H Stretching: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations. The aliphatic C-H stretching vibrations of the butyl and methyl groups are observed as strong absorptions in the 2850-2960 cm⁻¹ range. acs.orgnih.gov

C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system appear as strong bands in the 1500-1650 cm⁻¹ region. rsc.orgrsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3000 - 3500Broad, Medium-Strong
Aromatic C-H Stretch3000 - 3100Sharp, Weak-Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=N / C=C Stretch1500 - 1650Strong
C-H Bending1350 - 1480Medium

Fourier-Transform Raman Spectroscopy

Fourier-Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a detailed fingerprint of the compound's structure. For benzimidazole derivatives, FT-Raman spectra offer valuable insights into the skeletal vibrations of the fused ring system as well as the modes associated with its substituents. scilit.comjconsortium.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental Raman spectroscopy to achieve accurate assignment of the observed vibrational modes. researchgate.netnih.gov Studies on various benzimidazole compounds have identified characteristic peaks that can be extrapolated to this compound. researchgate.net For instance, the benzimidazole ring typically exhibits characteristic stretching and bending vibrations. The C=N stretching vibration is a key marker, often observed in the 1580-1630 cm⁻¹ region. ijpsm.com The breathing mode of the imidazole ring and the stretching of the benzene ring also produce distinct signals.

Key expected vibrational assignments for this compound would include:

N-H Stretching: A broad band typically observed around 3100-3000 cm⁻¹, characteristic of the imidazole N-H group involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups are found in the 2850-3000 cm⁻¹ range. ijpsm.com

C=N and C=C Stretching: These vibrations from the benzimidazole ring system are expected in the 1400-1620 cm⁻¹ region.

Ring Vibrations: Skeletal vibrations of the benzimidazole ring, including ring breathing modes, are typically found in the 1000-1300 cm⁻¹ range. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for aromatic C-H bonds, as well as bending modes for the aliphatic groups, occur at lower wavenumbers.

Table 1: Predicted FT-Raman Vibrational Modes for this compound.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Associated Functional Group
N-H Stretch3100 - 3000Imidazole N-H
Aromatic C-H Stretch3100 - 3050Benzene Ring C-H
Aliphatic C-H Stretch2960 - 2850Butyl and Methyl Groups
C=N / C=C Stretch1620 - 1400Benzimidazole Ring
Ring Breathing/Skeletal Vibrations1300 - 1000Benzimidazole Ring

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgresearchgate.net For this compound (C₁₃H₁₈N₂), the expected exact mass can be calculated and confirmed by HRMS.

The fragmentation patterns observed in the mass spectrum under electron ionization (EI) provide valuable structural information. researchgate.net The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways for benzimidazole derivatives typically involve the substituents on the ring. researchgate.net

Expected fragmentation for this compound includes:

Loss of a Propyl Radical: A significant fragmentation pathway is often the cleavage of the C-C bond beta to the benzimidazole ring, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable ion. This is a common fragmentation pattern for alkyl-substituted aromatic systems.

Loss of an Alkene (McLafferty Rearrangement): If stereochemically favorable, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the butyl chain to the imidazole nitrogen, followed by the elimination of butene (C₄H₈).

Loss of the Butyl Group: Cleavage of the bond between the butyl group and the benzimidazole ring can result in the loss of a butyl radical (•C₄H₉).

Ring Cleavage: At higher energies, fragmentation of the benzimidazole ring system itself can occur, although this is generally less favorable than the loss of substituents.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₃H₁₈N₂).
Fragment IonProposed Structurem/z (Nominal)Fragmentation Pathway
[M]⁺C₁₃H₁₈N₂⁺202Molecular Ion
[M - CH₃]⁺C₁₂H₁₅N₂⁺187Loss of methyl radical from dimethylbenzene moiety
[M - C₃H₇]⁺C₁₀H₁₁N₂⁺159β-cleavage, loss of propyl radical
[M - C₄H₈]⁺C₉H₁₀N₂⁺146McLafferty rearrangement, loss of butene
[M - C₄H₉]⁺C₉H₉N₂⁺145α-cleavage, loss of butyl radical

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. nih.gov For derivatives of this compound, X-ray crystallography would reveal the planarity of the benzimidazole core and the orientation of the butyl and methyl substituents. researchgate.netiucr.org

Studies on numerous benzimidazole derivatives show that the fused ring system is typically planar or nearly planar. semanticscholar.orgscispace.comnih.govnih.gov The butyl chain, being flexible, may adopt various conformations within the crystal lattice. A critical aspect revealed by crystallography is the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. researchgate.net In the case of this compound, the N-H group of the imidazole ring is expected to act as a hydrogen-bond donor, while the imine-type nitrogen atom (N) acts as an acceptor, often leading to the formation of hydrogen-bonded chains or dimers in the crystal structure. orientaljphysicalsciences.orgdoaj.org

Table 3: Typical Crystallographic Parameters for Benzimidazole Derivatives.
ParameterTypical Value / ObservationSignificance
Benzimidazole Ring SystemEssentially planarConfirms the aromatic heterocyclic core structure. scispace.com
N-H···N Hydrogen BondsPresent, forming chains or dimersPrimary interaction governing crystal packing. orientaljphysicalsciences.org
π-π StackingOften observed between benzimidazole ringsContributes to the stabilization of the crystal lattice. semanticscholar.org
Alkyl Chain ConformationVariable (e.g., all-trans)Depends on packing forces and intermolecular contacts. nih.gov
Dihedral Angle (Substituent vs. Ring)VariableDescribes the orientation of substituents relative to the core. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. It serves as a crucial check for purity and for verifying that the empirical formula of the synthesized compound matches the theoretical formula. ijpsr.com For novel derivatives of this compound, elemental analysis is performed to confirm that the synthesis and purification processes have yielded the correct product. nih.gov

The experimentally determined percentages of C, H, and N are compared with the calculated values based on the molecular formula (C₁₃H₁₈N₂). A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. nih.gov This technique is complementary to mass spectrometry, which provides the molecular weight.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₈N₂).
ElementAtomic MassNumber of AtomsTotal MassMass Percentage (%)
Carbon (C)12.01113156.14377.18%
Hydrogen (H)1.0081818.1448.97%
Nitrogen (N)14.007228.01413.85%
Total --202.301 100.00%

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

While X-ray crystallography provides the positions of atoms, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. doaj.orgnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. nih.gov

For this compound, Hirshfeld analysis would be used to explore the nature and extent of N-H···N hydrogen bonds, C-H···π interactions, and van der Waals forces. nih.gov The analysis generates a 3D Hirshfeld surface mapped with properties like dₙₒᵣₘ (a normalized contact distance) and two-dimensional "fingerprint plots" that summarize the intermolecular contacts. nih.goviucr.org

The key interactions quantifiable by Hirshfeld analysis include:

H···H Contacts: Typically the most abundant interactions, arising from the numerous hydrogen atoms on the butyl and methyl groups and the aromatic ring. nih.gov

N···H/H···N Contacts: These are characteristic of hydrogen bonds and appear as distinct "spikes" on the fingerprint plot, indicating their directional and specific nature. nih.gov

C···H/H···C Contacts: These represent C-H···π interactions and general van der Waals contacts. nih.gov

C···C Contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 5: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzimidazole Derivatives.
Interaction TypeTypical Contribution to Hirshfeld SurfaceSignificance
H···H40 - 50%Represents the largest surface area, dominated by van der Waals forces. nih.govresearchgate.net
C···H / H···C20 - 30%Indicates C-H···π interactions and other van der Waals contacts. nih.gov
N···H / H···N5 - 20%Quantifies the crucial N-H···N hydrogen bonding. nih.gov
C···C< 5%Suggests the presence or absence of significant π-π stacking. nih.gov

Strategies for Resolving Spectroscopic Data Contradictions

In the structural elucidation of novel compounds, it is not uncommon for data from different spectroscopic techniques to appear contradictory or ambiguous. A systematic approach is required to resolve such discrepancies.

A primary strategy involves the integration of multiple analytical techniques. For instance, if the mass spectrum suggests an unexpected molecular formula, elemental analysis can provide a definitive confirmation of the elemental composition. nih.govijpsr.com

Another powerful strategy is the use of computational chemistry, particularly DFT calculations. nih.gov By calculating theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), a direct comparison can be made with experimental data. researchgate.net Discrepancies between experimental and theoretical values can often be explained by factors such as solvent effects, intermolecular interactions (like hydrogen bonding in the solid state), or the presence of different conformers. nih.gov Optimizing the geometry of a proposed structure using DFT and then calculating its spectra can help to confirm or reject a hypothesized structure. nih.gov

Furthermore, careful re-examination of the sample's purity is crucial. The presence of impurities, residual solvents, or different polymorphic forms can lead to confusing or conflicting spectroscopic data. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity. ijpsm.com If polymorphism is suspected, analyzing different crystal batches with X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) may be necessary.

Finally, conducting two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can resolve ambiguities in 1D NMR spectra by establishing connectivity between protons and carbons, which is essential for confirming the precise isomeric structure of substituted benzimidazoles.

Computational Chemistry and Theoretical Investigations of 2 Butyl 5,6 Dimethyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing precise predictions of molecular properties from first principles. These methods are invaluable for understanding the intrinsic characteristics of molecules like 2-butyl-5,6-dimethyl-1H-benzimidazole.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure, optimized geometry, and a host of other molecular properties. For benzimidazole (B57391) derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide results that correlate well with experimental data. nih.govmdpi.com Studies on various alkylated benzimidazoles have employed DFT to analyze their stability, reactivity, and spectroscopic properties, confirming the reliability of this approach for the benzimidazole scaffold. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve finding the minimum energy conformation of the benzimidazole ring system and the flexible butyl chain.

Based on DFT studies of related compounds, the benzimidazole core is expected to be nearly planar. mdpi.comnih.gov The butyl group at the 2-position will adopt a staggered conformation to minimize steric hindrance. The methyl groups at the 5- and 6-positions will cause minor adjustments in the bond angles of the benzene (B151609) ring.

A comprehensive study on the isomeric N-butyl-1H-benzimidazole using the DFT/B3LYP/6-311++G(d,p) method provides insight into the expected bond lengths and angles. mdpi.com While the butyl group is on a nitrogen atom in that case, the geometry of the benzimidazole core offers a good reference. For instance, the C=N bond within the imidazole (B134444) ring is typically around 1.37-1.39 Å, while the C-N bonds are slightly longer. mdpi.com The C-C bond connecting the butyl group to the ring would be a standard single bond length, approximately 1.5 Å.

Table 1: Representative Optimized Geometrical Parameters for Benzimidazole Analogs (Calculated via DFT) Note: This table presents data from analogs to infer the geometry of this compound.

ParameterAnalogous CompoundCalculated ValueReference
C=N Bond Length (Å)N-Butyl-1H-benzimidazole1.306 mdpi.com
C-N Bond Length (Å)N-Butyl-1H-benzimidazole1.377 mdpi.com
N-C-N Angle (°)N-Butyl-1H-benzimidazole113.4 researchgate.net
Benzimidazole-Isoxazole Dihedral Angle (°)6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole69.28 nih.gov

The electronic properties of a molecule are dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. dergipark.org.trnih.gov

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, indicating its role as an electron donor. dergipark.org.tr The LUMO, conversely, is also often distributed across the ring system and represents the ability to accept an electron. dergipark.org.tr The presence of electron-donating groups, such as the butyl and dimethyl substituents, is expected to raise the energy of the HOMO, which would, in turn, decrease the HOMO-LUMO gap and increase the molecule's reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic characteristics. nih.gov

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electronegativity (χ): χ = -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Calculated Electronic Properties of Benzimidazole Analogs Note: Data from analogous compounds are presented to estimate the properties of this compound.

ParameterAnalogous CompoundCalculated Value (eV)Reference
EHOMO6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole-5.8170 nih.gov
ELUMO6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole-0.8904 nih.gov
Energy Gap (ΔE)6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole4.9266 nih.gov
Chemical Hardness (η)benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate0.04 nih.gov
Chemical Potential (μ)benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.22 nih.gov
Electrophilicity Index (ω)benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate0.58 nih.gov

A smaller energy gap generally implies higher reactivity. aimspress.com The negative chemical potential for related molecules indicates their stability. mdpi.com

Understanding how charge is distributed within a molecule is key to predicting its interactions and reactivity. Methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to assign partial atomic charges.

Mulliken Charges: This method partitions the total electron density among the atoms in a molecule. In benzimidazole derivatives, the nitrogen atoms are consistently found to have a negative Mulliken charge, making them nucleophilic centers, while the hydrogen attached to the nitrogen is electropositive. researchgate.net The carbon atoms of the aromatic ring exhibit varied charges depending on their environment.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around lone pairs of heteroatoms like nitrogen). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., around acidic hydrogen atoms). These are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For a benzimidazole derivative, MEP maps consistently show the most negative potential (red/yellow) localized around the two nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen (N3). mdpi.comresearchgate.net The most positive potential (blue) is typically found on the N-H proton of the imidazole ring, highlighting its acidic character. The butyl and dimethyl groups, being weakly electron-donating, would slightly increase the electron density on the benzimidazole ring system.

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to study conformational changes, solvent effects, and binding processes. tandfonline.comresearchgate.net

For a molecule like this compound, MD simulations could be employed to:

Explore the conformational landscape of the flexible butyl chain in different solvents.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to understand its binding mode and stability. researchgate.netrsc.org

Study its aggregation behavior or partitioning between different phases.

Studies on other benzimidazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. tandfonline.comfigshare.com These simulations track metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the binding pose and the flexibility of different parts of the molecule and protein. researchgate.netresearchgate.net Such studies are crucial in the field of drug design for validating potential therapeutic agents. tandfonline.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR studies are frequently employed to predict their therapeutic potential and to guide the synthesis of new, more potent analogues. biointerfaceresearch.comnih.gov

Both 2D and 3D QSAR methodologies are applied to the study of benzimidazole derivatives to explore the structural requirements for their biological activities.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors, which can be calculated directly from the chemical structure. These descriptors include physicochemical properties like logP, molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. nih.gov For a series of benzimidazole derivatives, 2D-QSAR can generate models that predict activity, for instance, as antibacterial agents. nih.govresearchgate.net These models are often developed using statistical methods like multiple linear regression.

3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate biological activity with the 3D steric and electrostatic fields surrounding the molecules. nih.gov These methods require the alignment of the molecular series, which is a critical step. The resulting 3D contour maps can visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding characteristics are favorable or unfavorable for activity, providing intuitive guidance for molecular modification. researchgate.net For example, 3D-QSAR studies on benzimidazole derivatives have been used to design novel antitubercular agents by highlighting the importance of specific electrostatic and steric fields for activity. nih.gov

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors that capture the structural features relevant to the biological activity being studied. A vast number of descriptors can be calculated for any given molecule, categorized by their dimensionality (1D, 2D, 3D, etc.) and the type of information they encode.

For benzimidazole derivatives, a combination of descriptors is often used to build predictive models. researchgate.net The selection process is crucial to avoid overfitting and to create a model that is both statistically significant and easily interpretable.

Descriptor TypeDescriptionExample Application in Heterocyclic Compounds
Topological Descriptors Numerical values derived from the 2D representation of a molecule, describing its size, shape, and degree of branching. Examples include Randic and Balaban indices.Used to quantify the structural properties of benzimidazole derivatives for modeling antibacterial activity. researchgate.net
Burden Eigenvalues Descriptors derived from a matrix representation of the molecule that includes information about atomic properties (like electronegativity) and the molecular topology.Applied in QSAR studies to capture electronic and topological features that influence receptor binding.
3D-MoRSE Descriptors (Molecule Representation of Structures based on Electron diffraction) These are 3D descriptors derived from a 3D atomic coordinate representation, encoding information about the overall molecular geometry.Utilized in 3D-QSAR to describe the spatial arrangement of atoms, which is critical for ligand-receptor interactions.
2D Autocorrelation Descriptors These descriptors explain how a given physicochemical property is distributed along the topological structure of the molecule.Employed to model how properties like atomic mass, polarizability, or electronegativity are correlated at different topological distances within the molecule.

Model generation involves using statistical techniques to find the best correlation between the selected descriptors and the biological activity. The goal is to create a mathematical equation that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

Both MLR and ANN are powerful statistical tools used to generate QSAR models, each with distinct advantages.

Multiple Linear Regression (MLR): MLR is a method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.govnih.gov The result is a simple, easy-to-interpret linear equation. nih.gov MLR models are valuable for identifying the most significant descriptors that influence the activity of compounds like benzimidazole derivatives. biointerfaceresearch.comnih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. nih.govresearchgate.net They are capable of modeling complex, non-linear relationships between descriptors and activity that MLR cannot capture. iau.irmdpi.com An ANN consists of interconnected nodes (neurons) organized in layers. Through a "training" process, the network learns the underlying patterns in the data. Studies comparing MLR and ANN for QSAR modeling have often concluded that ANNs can offer superior predictive power, especially for large and complex datasets. nih.govresearchgate.net

The following table presents a comparison of statistical parameters for MLR and ANN models from a QSAR study on antitubercular compounds, illustrating the potentially higher predictive capability of ANN models.

ModelDescriptorsR² (Training Set)R² (Test Set)RMSE (Test Set)
MLR 70.8610.8450.472
AsNNs (ANN) 70.9160.8740.437
Data adapted from a comparative QSAR study. nih.gov

Theoretical Reaction Mechanism Studies

Computational chemistry is also employed to elucidate the detailed mechanisms of chemical reactions, such as the synthesis of this compound. These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors that control reaction rates and product formation.

The most common synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govresearchgate.net For this compound, this would involve reacting 4,5-dimethyl-1,2-phenylenediamine with either valeric acid or valeraldehyde (B50692).

Theoretical studies can map out the potential energy surface for this reaction. This involves calculating the energy of reactants, intermediates, transition states, and products. The general mechanism proceeds through the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring. researchgate.netyoutube.com

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate for an elementary reaction step. It is a fleeting molecular configuration that is not a stable intermediate but rather a first-order saddle point on the potential energy surface.

Computational methods, particularly density functional theory (DFT), are used to locate these saddle points. Once a potential TS structure is found, its identity is confirmed through a vibrational frequency analysis. A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. acs.org

For the synthesis of this compound, key transition states would include those for the intramolecular cyclization of the intermediate and the subsequent water elimination step. Characterizing these transition states provides detailed insight into the bond-forming and bond-breaking processes, the geometry of the molecule as it transforms, and the electronic rearrangements that occur during the reaction.

Mechanistic Research on Molecular and Cellular Interactions of 2 Butyl 5,6 Dimethyl 1h Benzimidazole Derivatives in Vitro Focus

Enzyme Inhibition Studies (Cell-Free and In Vitro)

Derivatives of 2-butyl-5,6-dimethyl-1H-benzimidazole have been investigated for their inhibitory potential against several key enzymes. These studies, conducted in cell-free and in vitro environments, provide crucial insights into their mechanisms of action.

Benzimidazole (B57391) derivatives are recognized for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. biointerfaceresearch.com Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. biointerfaceresearch.com

Studies on N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives, which share the 5,6-dimethyl substitution pattern, have demonstrated significant inhibitory activity. citedrive.com The inhibitory potential is influenced by the substituents on the phenyl ring. For example, derivatives with a hydroxyl group (compound 3a ) or a dimethylamino group (compound 3d ) at the para position of the phenyl ring showed notable activity against both AChE and BChE. citedrive.com Molecular docking studies suggest these compounds interact with amino acids in the active sites of the enzymes. citedrive.com Structure-activity relationship (SAR) investigations reveal that substitutions at the C5 and C6 positions of the benzimidazole ring can significantly influence inhibitory activity. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of 5,6-dimethyl-1H-benzimidazole Derivatives
CompoundSubstituent (R)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
3a4-OH35.49 ± 1.2529.33 ± 0.98 citedrive.com
3b4-OCH₃41.17 ± 1.4336.21 ± 1.15 citedrive.com
3c4-Cl55.23 ± 1.9649.56 ± 1.44 citedrive.com
3d4-N(CH₃)₂29.87 ± 0.8824.19 ± 0.76 citedrive.com
Donepezil (Standard)-9.71 ± 0.217.18 ± 0.19 citedrive.com

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govbenthamscience.com Benzimidazole derivatives have emerged as potent inhibitors of this enzyme. jocpr.com

Research indicates that bulky substituents at the C-2 and C-5 positions of the benzimidazole skeleton are required to enhance inhibitory capability. nih.gov This suggests that the 2-butyl group in this compound would be favorable for potent inhibition. Potent benzimidazole-based PTP1B inhibitors often interact with residues at a secondary, non-catalytic binding site, which confers selectivity. nih.gov For instance, X-ray crystallography has shown that benzimidazole sulfonamide inhibitors form a bidentate hydrogen bond with the Asp48 residue in the enzyme's active site. nih.govresearchgate.net

Table 2: PTP1B Inhibitory Activity of Selected Benzimidazole Derivatives
Compound ClassKey Structural FeatureInhibitory Constant (Ki or IC₅₀)MechanismReference
Benzimidazole Derivative 1Bulky C-2 and C-5 substituentsKi = 5.2 µMMixed-Type nih.gov
Benzimidazole Derivative 2Benzimidazol-2-yl]thio-acetamideKi = 4.2 µMMixed-Type nih.gov
Benzimidazole Sulfonamide 46(S)-Isothiazolidinone mimeticIC₅₀ = Low nanomolarCompetitive nih.govresearchgate.net
Benzothiazole Benzimidazole(S)-Isothiazolidinone derivativePotent, low µMCompetitive, Reversible researchgate.net

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a critical role in T-cell signaling. A series of 4-amino-6-benzimidazole-pyrimidines has been developed as potent Lck inhibitors. nih.gov These compounds, which feature a benzimidazole moiety attached to a pyrimidine core, have demonstrated single-digit nanomolar IC₅₀ values in both biochemical and cellular assays. nih.gov The development of 2-benzimidazole substituted pyrimidines has yielded analogs with low nanomolar activity for Lck inhibition. nih.gov The structure-activity relationship for this class of compounds highlights the importance of the benzimidazole core for achieving high potency. nih.govnih.gov

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the N-terminal methionine from new proteins, making them a target for antibacterial agents. nih.govnih.gov While many studied inhibitors are not benzimidazole-based, QSAR studies have been performed on benzimidazole derivatives to evaluate their potential as inhibitors of E. coli MetAP. nih.gov These computational studies help to identify the structural requirements within the benzimidazole scaffold that are necessary for enzyme inhibition, which typically involves coordination with the metal cofactors in the active site. nih.gov

DNA topoisomerases are enzymes that manage the topology of DNA and are vital targets in antimicrobial and anticancer therapies. crsubscription.comnih.gov Benzimidazole derivatives have been shown to act as "poisons," stabilizing the cleavable complex between the topoisomerase and DNA, which leads to DNA strand breaks. crsubscription.comresearchgate.net

A study of bis-benzimidazole derivatives, including compounds with 5,6-dimethyl substitutions, found them to be remarkably active in interfering with mammalian DNA topoisomerase I. nih.gov Specifically, bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane was identified as a potent inhibitor in in vitro plasmid supercoil relaxation assays. nih.gov Structure-activity studies indicate that substituents on the benzimidazole ring are crucial for activity. For example, the presence of a 5-nitro group can correlate with potent topoisomerase I inhibition, and these compounds often exhibit a high degree of structural specificity in their interaction with the enzyme-DNA complex. nih.gov

Biomolecular Binding and Interaction Analysis (e.g., with Bovine Serum Albumin)

The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is critical for their pharmacokinetic profile. nih.gov Spectroscopic studies have been used to characterize the binding of various benzimidazole derivatives to BSA. nih.govcolab.ws

These studies reveal that benzimidazole derivatives can bind to BSA, often causing a quenching of the protein's intrinsic tryptophan fluorescence. nih.govnih.gov This quenching is typically a result of the formation of a ground-state complex between the benzimidazole derivative and BSA, indicating a static quenching mechanism. nih.gov The binding affinity is generally strong, with binding constants (Kₐ) in the range of 10⁴ to 10⁵ M⁻¹. nih.gov Thermodynamic analysis indicates that the binding is often driven by hydrogen bonds and van der Waals forces. nih.gov Molecular docking studies have further elucidated these interactions, identifying specific binding sites within the subdomains of BSA and highlighting the roles of hydrophobic and hydrogen bonding interactions. colab.wsresearchgate.net

Table 3: Binding Parameters of Benzimidazole Derivatives with Bovine Serum Albumin (BSA)
Compound ClassBinding Constant (Kₐ) (M⁻¹)No. of Binding Sites (n)Primary Driving ForcesReference
Bis-benzimidazole (Hoechst 33258)2.08 x 10⁷~1.4Hydrophobic interactions researchgate.net
Lipophile-based Benzazoles~10⁴~1Not specified nih.gov
Bis-benzimidazole derivative 11dNot specifiedNot specifiedHydrogen bonds, van der Waals forces nih.gov
Zinc Complex (DBZ)2.47 x 10⁶~1Hydrophobic interactions mdpi.com

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of benzimidazole derivatives has been a subject of significant in vitro investigation, utilizing various assays to elucidate their radical scavenging capabilities and mechanisms. These studies are crucial for understanding how these compounds might mitigate oxidative stress at a cellular level. The evaluation of antioxidant activity is often performed through a combination of complementary tests to gain a comprehensive understanding of a compound's capacity. mdpi.com

Commonly employed in vitro methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric ion reducing power, β-carotene bleaching inhibition, and assays measuring the inhibition of lipid peroxidation, such as the Thiobarbituric Acid Reactive Substance (TBARS) assay. mdpi.com For instance, studies on various newly synthesized benzimidazole derivatives have demonstrated a range of antioxidant potentials, with some compounds showing significant activity. mdpi.com The results are typically expressed as EC50 values, which represent the concentration of the compound required to achieve 50% of the maximum antioxidant effect. mdpi.com

Another important method involves assessing the inhibition of lipid peroxidation (LPO) in biological samples, such as rat liver microsomes. nih.gov This process is a key indicator of oxidative damage to cell membranes. Research on certain 2-phenyl-1H-benzo(d)imidazol-1-yl derivatives revealed that most tested compounds exhibited LPO inhibitory activity, with inhibition rates ranging from 15-57%. nih.gov The most potent compound in one such study, which featured a p-bromophenyl substituent, achieved 57% inhibition of LPO, comparable to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT) at the same concentration. nih.gov However, it's noteworthy that not all benzimidazole derivatives display strong direct radical scavenging activity, suggesting that their antioxidant effects might sometimes be mediated by other mechanisms, such as the potentiation of endogenous antioxidant defenses or the reduction of reactive species sources. researchgate.net

Below is a data table summarizing the in vitro antioxidant activity of selected benzimidazole derivatives from various studies.

Compound DerivativeAssayResult (% Inhibition or IC50/EC50)Reference CompoundReference Result
2-(1H-1,3-benzodiazol-2-yl) phenol (1b)DPPH ScavengingEC50 = 14.3 ± 0.6 µg/mLAscorbic AcidEC50 = 5.2 ± 0.3 µg/mL
5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol (5b)DPPH ScavengingEC50 = 6.9 ± 0.2 µg/mLAscorbic AcidEC50 = 5.2 ± 0.3 µg/mL
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(p-bromophenylmethylene) acetohydrazide (Compound 3)Lipid Peroxidation (LPO) Inhibition57% InhibitionButylated Hydroxytoluene (BHT)65% Inhibition
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(phenylmethylene) acetohydrazide (Compound 2)Lipid Peroxidation (LPO) Inhibition45% InhibitionButylated Hydroxytoluene (BHT)65% Inhibition

Investigation of Molecular Targets and Pathways at the Cellular Level (e.g., Mtb-FtsZ)

A key area of mechanistic research for benzimidazole derivatives, particularly those with a 2,5,6-trisubstituted pattern similar to this compound, is their interaction with specific molecular targets critical for pathogen survival. One of the most promising and extensively studied targets is the Filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is an essential bacterial cell division protein, homologous to eukaryotic tubulin, that is fundamental for bacterial cytokinesis. nih.gov In the presence of GTP, FtsZ polymerizes to form a dynamic Z-ring at the future division site, which is crucial for the recruitment of other proteins to form the septum and complete cell division. nih.gov Because of its vital role, the inhibition of FtsZ is an attractive strategy for the development of novel antibacterial agents. nih.gov

In vitro studies have confirmed that certain 2,5,6-trisubstituted benzimidazoles directly target FtsZ of Mycobacterium tuberculosis (Mtb). nih.govnih.gov These compounds have been shown to inhibit the assembly of Mtb-FtsZ polymers in a dose-dependent manner. nih.gov This inhibition of polymerization disrupts the formation of the Z-ring, thereby blocking cell division and leading to bacterial death. Further evidence from light scattering experiments and transmission electron microscopy (TEM) has validated that these benzimidazole derivatives effectively inhibit FtsZ assembly. nih.gov

The potent activity of these compounds is reflected in their low Minimum Inhibitory Concentration (MIC) values against both drug-sensitive and drug-resistant strains of Mtb. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the substitutions at the 2, 5, and 6 positions of the benzimidazole core to enhance their inhibitory activity against Mtb-FtsZ. nih.gov For example, a library of 2,5,6-trisubstituted benzimidazoles exhibited MIC values ranging from 0.004 to 50 μg/mL against Mtb-H37Rv, with some lead compounds showing excellent MICs between 0.06 and 0.31 μg/mL. nih.gov These findings strongly support the hypothesis that FtsZ is a primary molecular target for this class of benzimidazole derivatives, providing a clear mechanism for their antitubercular activity. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity Research (on cell lines)

The in vitro cytotoxicity and antiproliferative effects of benzimidazole derivatives have been extensively evaluated against a wide array of human cancer cell lines. These studies are fundamental in the early stages of anticancer drug discovery to identify potent compounds and understand their spectrum of activity. The primary method used for these evaluations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.gov The results are typically reported as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to an untreated control. nih.gov

Research has shown that the biological activity of the benzimidazole system is strongly influenced by the nature and position of substituents, particularly at the N-1 and C-2 positions. nih.govacs.org For example, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been shown to enhance antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.govresearchgate.net In one study, N-substituted compounds exhibited IC50 values ranging from 16.38 to 100 μM, whereas their unsubstituted precursors were largely inactive (IC50 > 100 μM). nih.gov

The cytotoxic effects of benzimidazole derivatives have been demonstrated across various cancer types, including lung, colon, breast, and prostate cancer. nih.govnih.gov For instance, certain novel 1,2-disubstituted benzimidazoles have shown cytotoxic effects against A549 (lung carcinoma), DLD-1 (colorectal adenocarcinoma), and L929 (mouse fibroblast) cell lines. nih.gov One such compound, possessing a chloride group, was found to be particularly potent against the A549 cell line with an IC50 value of 111.70 µM. nih.gov Other studies have reported even lower IC50 values, indicating higher potency. A bromo-derivative of benzimidazole showed significant activity against MCF-7 (breast adenocarcinoma), DU-145 (prostate carcinoma), and H69AR (small cell lung cancer) cells, with IC50 values of 17.8, 10.2, and 49.9 μg/mL, respectively. nih.gov These findings highlight the potential of the benzimidazole scaffold as a basis for the development of new chemotherapeutic agents. waocp.orgnih.gov

The following table presents a summary of the in vitro antiproliferative activity of various benzimidazole derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineCell Line OriginIC50 Value
Compound 2g (an N-alkylated-2-phenyl derivative)MDA-MB-231Breast Adenocarcinoma16.38 µM
Benzimidazole 4MCF-7Breast Adenocarcinoma8.86 ± 1.10 µg/mL
Benzimidazole 2HCT-116Colon Carcinoma16.2 ± 3.85 µg/mL
Compound 5 (bromo-derivative)DU-145Prostate Carcinoma10.2 ± 1.4 µg/mL
Compound 5 (bromo-derivative)MCF-7Breast Adenocarcinoma17.8 ± 0.24 µg/mL
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole)A549Lung Carcinoma111.70 ± 6.22 µM
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole)DLD-1Colorectal Adenocarcinoma185.30 ± 5.87 µM
se-182 (1-Phenyl-3-naphthalenomethylbenzimidazolium chloride)HepG2Hepatocellular Carcinoma15.58 µM
se-182 (1-Phenyl-3-naphthalenomethylbenzimidazolium chloride)A549Lung Carcinoma15.80 µM

Structure Activity Relationship Sar Studies for 2 Butyl 5,6 Dimethyl 1h Benzimidazole Derivatives

Impact of Substituents at the 2-Position on Activity

The substituent at the 2-position of the benzimidazole (B57391) ring plays a critical role in determining the compound's biological activity. Modifications at this position, including the elongation or branching of the alkyl chain and the introduction of aromatic systems, have been shown to significantly modulate activity. nih.gov

In a study investigating Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation, the activity of a series of benzimidazole derivatives was evaluated. Starting with a lead compound featuring a propyl group at the C-2 position, researchers explored various other substitutions. The elongation of the alkyl chain from propyl to butyl resulted in increased activity. nih.gov Introducing a phenyl group at this position led to the most active compound in the study, suggesting that aromatic systems can be highly favorable for this specific target. nih.gov Conversely, adding a hydroxyl group to the C-2 phenyl substituent drastically decreased activity, likely due to hydrophilic repulsion within the receptor's binding pocket. nih.gov

The following table illustrates the impact of different substituents at the 2-position on PPARγ activation, as measured by their EC50 values in a luciferase assay. nih.gov

Compound ID2-Position SubstituentEC50 (µM)
4a Propyl>1.0
4b Butyl<1.0
4c Iso-butyl>1.0
4d Tert-butyl<1.0
4e Phenyl0.27
4f Benzyl (B1604629)1.4
4g Phenethyl0.31
4h 4-Chlorobenzyl0.55
4i 4-Methoxyphenyl0.29
4j 4-Hydroxyphenyl5.8
Data sourced from a study on PPARγ agonists. nih.gov

These findings highlight that both the size and the electronic properties of the substituent at the 2-position are key determinants of molecular activity. nih.gov

Role of Substituents at the 5- and 6-Positions in Modulating Activity

For instance, the presence of an electron-withdrawing nitro group at the 6-position has been shown to be more effective for anti-inflammatory activity compared to electron-donating groups. nih.gov Conversely, in other contexts, lipophilic groups at the 5-position favor inhibition of certain enzymes like COX-1, while hydrophilic groups enhance COX-2 inhibition. nih.gov The introduction of bulky, lipophilic groups at the 4-position has also been noted as favorable for certain activities. nih.gov

In the context of antimicrobial agents, functionalization at the 5 and/or 6 positions has been extensively investigated to enhance efficacy against a broad spectrum of pathogens. nih.gov SAR studies have revealed that substituting an amino group at the 5-position of the benzimidazole ring can increase the antimicrobial activity of the compounds. rjptonline.org The nature and position of substituents in this part of the molecule play a crucial role in determining antiviral properties as well. nih.gov For example, 5,6-dibromo substitution has been associated with anti-HIV activity. nih.gov

Influence of N1-Substitution on Molecular Interactions

Substitution at the N1-position of the benzimidazole ring is a key strategy for modifying the pharmacological properties of these derivatives. The group attached to this nitrogen atom can influence the molecule's orientation within a binding site, its solubility, and its metabolic stability. nih.govnih.gov

Correlation between Alkyl Group Size and Biological Activity

In the development of PPARγ agonists, the size of the alkyl chain at the C-2 position was systematically varied. The activity in a luciferase assay was found to increase in the order of propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov This demonstrates that for this particular biological target, a straight four-carbon chain (butyl) provided optimal interactions compared to a three-carbon chain or branched isomers. nih.gov

This relationship is not limited to the 2-position. The anti-inflammatory activity of certain benzimidazole derivatives was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole core. nih.gov In another study, among benzimidazole-4,7-dione derivatives with an alkyl group at position 2, the compound with a methyl group (7a) exhibited the most potent cytotoxicity against several cancer cell lines. researchgate.net These examples underscore that the optimal alkyl group size is highly dependent on the specific biological target and the position of substitution.

SAR in Context of Specific Enzymatic Inhibition Profiles

The structural features of benzimidazole derivatives are closely linked to their ability to inhibit specific enzymes. SAR studies provide a framework for designing compounds that can selectively target enzymes involved in various disease pathways.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition : For anti-inflammatory activity, SAR studies on 2-phenyl-substituted benzimidazoles have shown that unsubstituted phenyl rings are preferred for COX-1, COX-2, and 5-LOX inhibition. An amine group at the R1 position of the phenyl ring enhances inhibition of all three enzymes. Furthermore, a lipophilic group at the R5 position favors COX-1 inhibition, while a hydrophilic group at the same position enhances COX-2 inhibition. nih.gov

DNA Gyrase Inhibition : Certain benzimidazole derivatives have been reported to exert antimicrobial activity by inhibiting DNA gyrase, an essential bacterial enzyme. nih.gov This inhibition disrupts DNA synthesis, leading to bacterial cell death. nih.gov Docking studies have shown that 2,5(6)-substituted benzimidazole derivatives possess the key hydrogen bond donor/acceptor groups necessary for efficient interaction with the E. coli DNA Gyrase B subunit. nih.gov

α-Amylase Inhibition : Benzimidazole derivatives have also been explored as potential antidiabetic agents through the inhibition of α-amylase. In a study of various arylated benzimidazoles, compounds with 5,6-dimethyl substitution showed significant α-amylase inhibitory activity. acs.org

SAR for Antioxidant and Antimicrobial Properties

The benzimidazole scaffold is a common feature in compounds developed for their antioxidant and antimicrobial properties. SAR studies in these areas have identified key structural requirements for enhanced activity.

Antioxidant Activity : The antioxidant potential of benzimidazole derivatives is influenced by the substituents on the ring system. In one study, imines containing a 1H-benzimidazole core were evaluated for their ability to inhibit lipid peroxidation (LPO). A compound bearing a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated the most significant LPO inhibition. nih.gov Comparing derivatives, those with a 4-chloro phenyl ring at the second position were found to be more effective antioxidants than those with an unsubstituted phenyl ring. nih.gov

Antimicrobial Activity : The antimicrobial efficacy of benzimidazoles is heavily dependent on their substitution patterns. nih.gov

Substituents at C-2 : The presence of a p-nitrophenyl ring at the 2-position has been shown to be significant for antibacterial activity. rjptonline.org

Substituents at C-5/C-6 : Structural modifications at the 5 and 6-positions are widely explored to improve antimicrobial potency. nih.gov The presence of an amino group at the 5-position has been found to increase antimicrobial activity. rjptonline.org

N1-Substitution : The introduction of ethyl, allyl, benzyl, and p-fluorobenzyl substituents at the C-1 position has been shown to slightly increase antimicrobial activity. nih.gov

The antibacterial action of benzimidazoles is often attributed to their structural similarity to purine molecules, allowing them to compete with purines and inhibit the synthesis of bacterial nucleic acids and proteins. whiterose.ac.uk

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 1,2-disubstituted benzimidazole derivatives against tolC-mutant E. coli, highlighting the impact of structural modifications on antibacterial potency. nih.gov

Compound IDR Group (Ring C)MIC (µg/mL)
25a 4-Fluorophenyl1
25b 4-Chlorophenyl0.5
25c 4-Bromophenyl0.25
25d 4-Iodophenyl0.125
25f 4-(Trifluoromethyl)phenyl1
25g 4-Methylphenyl2
25h 4-Methoxyphenyl4
25k 3-Chlorophenyl2
25l 3-Bromophenyl1
25p 2-Chlorophenyl4
25r 2-Bromophenyl4
25s 2-Iodophenyl2
26b 4-Chlorobenzyl4
Data sourced from a study on antimicrobial agents against Gram-negative bacteria. nih.gov

Advanced Analytical Methodologies for 2 Butyl 5,6 Dimethyl 1h Benzimidazole

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of benzimidazole (B57391) derivatives. The development of a robust HPLC method for 2-butyl-5,6-dimethyl-1H-benzimidazole involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak symmetry, and sensitivity.

The chromatographic behavior of benzimidazole derivatives is often studied using reversed-phase HPLC (RP-HPLC). The retention of these compounds is influenced by the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The structural characteristics of the analyte, such as the presence of the butyl and dimethyl groups in this compound, play a significant role in its interaction with the stationary phase.

Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness.

Detailed Research Findings:

While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles for analyzing benzimidazole derivatives can be applied. For instance, studies on other benzimidazole compounds have shown successful separation using C18 columns with mobile phases consisting of acetonitrile and phosphate (B84403) buffers. The detection is typically carried out using a UV detector, as the benzimidazole ring system exhibits strong UV absorbance.

Below are representative tables outlining a potential HPLC method and its validation parameters for this compound, based on common practices for similar compounds.

Table 1: Representative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 280 nm
Column Temperature 30 °C

| Run Time | 10 minutes |

Table 2: Representative HPLC Method Validation Parameters

Parameter Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from blank and placebo

| Robustness | No significant change in results with minor variations in method parameters |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for the determination of analytes at very low concentrations. For this compound, LC-MS can be employed for impurity profiling, metabolite identification, and pharmacokinetic studies.

In a typical LC-MS/MS method for benzimidazole derivatives, a C18 column is often used for chromatographic separation. The mass spectrometric detection is usually performed using an electrospray ionization (ESI) source in the positive ion mode, as the nitrogen atoms in the benzimidazole ring are readily protonated.

Detailed Research Findings:

A study on the determination of 2-arylvinyl benzimidazole derivatives utilized liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) for their identification and characterization researchgate.net. The study employed a ZORBAX Eclipse plus C18 column for the chromatographic separation researchgate.net. This approach highlights the utility of LC-MS for structural elucidation and sensitive detection of benzimidazole compounds.

The following table presents potential LC-MS parameters for the analysis of this compound.

Table 3: Representative LC-MS Parameters

Parameter Condition
Chromatography
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time-based gradient from 5% to 95% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

| MS/MS Transitions | Specific precursor and product ions for quantification and confirmation |

Spectrophotometric Assay Development

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantification of benzimidazole derivatives. These methods are based on the principle that the analyte absorbs light at a specific wavelength. The benzimidazole nucleus contains a chromophoric system that absorbs in the UV region.

The development of a spectrophotometric assay involves selecting a suitable solvent in which the compound is stable and exhibits maximum absorbance at a specific wavelength (λmax). The method is then validated for linearity, accuracy, and precision.

Detailed Research Findings:

A validated spectrophotometric method was developed for the determination of some benzimidazole derivatives in pharmaceutical formulations using 1,2-naphthoquinone-4-sulphonate (NQS) as a chromogenic reagent. The colored products were measured at 453 nm. The method was validated as per ICH guidelines and was found to be linear, sensitive, selective, precise, accurate, and robust journalirjpac.com. Another study on N-Butyl-1H-benzimidazole showed that the experimental and theoretical UV-Vis spectra have a peak at 248 nm, with an additional experimental peak near 295 nm, which may be attributed to the π→π* transition in the benzimidazole fragment mdpi.comnih.gov.

Based on these principles, a hypothetical validation summary for a spectrophotometric assay of this compound is presented below.

Table 4: Representative Validation of a Spectrophotometric Method

Parameter Result
λmax 285 nm
Solvent Methanol
Linearity Range 2-10 µg/mL
Correlation Coefficient (r²) 0.9995
Molar Absorptivity 1.5 x 10⁴ L mol⁻¹ cm⁻¹
Accuracy (% Recovery) 99.5% - 101.5%

| Precision (% RSD) | < 1.5% |

Potential Non Clinical Applications and Research Utility of 2 Butyl 5,6 Dimethyl 1h Benzimidazole

Use as Chemical Synthons and Building Blocks in Organic Synthesis

The benzimidazole (B57391) ring system is a prevalent structural motif in both synthetic and natural compounds, making its derivatives highly sought-after as intermediates or building blocks in organic synthesis. nih.govenpress-publisher.com 2-Butyl-5,6-dimethyl-1H-benzimidazole serves as a versatile synthon for constructing more complex molecules. The reactivity of the benzimidazole core allows for several chemical transformations:

N-Functionalization: The secondary amine (-NH-) in the imidazole (B134444) ring is nucleophilic and can be readily alkylated, arylated, or acylated. This allows for the introduction of various functional groups, enabling the synthesis of a diverse library of 1-substituted-2-butyl-5,6-dimethyl-1H-benzimidazole derivatives. nih.govresearchgate.net

Electrophilic Substitution: The benzene (B151609) part of the molecule can undergo electrophilic substitution reactions, although the specific positions are directed by the existing methyl groups.

Condensation Reactions: The fundamental synthesis of the benzimidazole core itself involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.govrsc.org This modularity allows for the straightforward synthesis of analogues of this compound by varying the starting materials.

The use of benzimidazole derivatives as synthons is crucial for developing new compounds for materials science and as probes for biological systems. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been successfully employed to functionalize the benzimidazole scaffold at specific positions, further expanding its utility as a building block. nih.gov

Application as Ligands for Transition Metal Complexes

Benzimidazole and its derivatives are excellent ligands for coordinating with transition metal ions. nih.gov The this compound molecule contains two nitrogen atoms in its imidazole ring, which can act as Lewis bases, donating lone pairs of electrons to form stable coordination complexes with various metals. ekb.egresearchgate.net

The coordination typically occurs through the sp2-hybridized nitrogen atom (the "pyridinic" nitrogen), leading to the formation of stable five- or six-membered chelate rings. semanticscholar.org A wide range of transition metal complexes involving benzimidazole derivatives have been synthesized and characterized, including those with copper (II), zinc (II), nickel (II), cobalt (II), and silver (I). ekb.egnih.govnih.gov

These metal complexes are investigated for a variety of applications:

Catalysis: Benzimidazole-metal complexes can serve as catalysts in organic reactions, such as oxidations and reductions. enpress-publisher.com

Materials Science: The incorporation of metal ions can impart unique magnetic, optical, or electronic properties to the resulting material. mdpi.com

Biological Mimics: Some complexes are designed to mimic the active sites of metalloenzymes, serving as valuable tools for studying biological processes.

Table 1: Examples of Transition Metal Complexes with Benzimidazole-Derived Ligands

Benzimidazole Ligand TypeTransition Metal IonResulting ComplexPotential Application/Study Area
Bis-benzimidazole derivativesCu(II), Zn(II), Ni(II), Ag(I)[M(L)Xn]Anticancer agent research nih.gov
Benzimidazole Schiff basesCu(II), Co(II), Zn(II)[M(bimnap)X]Biomolecule interaction studies (DNA binding) nih.gov
Substituted 2-chloromethyl-benzimidazoleCr(III), Fe(III), Mn(II), Co(II)[MCl(HL)(H2O)2]Cln·yH2OFungicidal potentiality studies ekb.eg
1-(Trimethylsilyl)methylbenzimidazoleCo(II), Zn(II)[M(L)2Cl2]Structural and coordination chemistry researchgate.net

Investigation in Materials Science (e.g., Nonlinear Optics)

Materials with nonlinear optical (NLO) properties are crucial for modern technologies like telecommunications, optical signal processing, and frequency conversion. nih.govtandfonline.com Organic molecules with extensive conjugated π-electron systems are promising candidates for NLO applications. The benzimidazole ring is a conjugated system that facilitates efficient electron delocalization, a key requirement for NLO activity. tandfonline.com

The NLO response of benzimidazole derivatives can be enhanced by creating a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the conjugated π-system. researchgate.net This arrangement increases the molecule's hyperpolarizability (β), a measure of its NLO efficiency. In this compound, the dimethyl groups act as weak electron donors. While this specific compound may not be optimized for NLO properties, its scaffold is a prime candidate for modification to create advanced NLO materials. nih.govresearchgate.net

Research in this area involves:

Synthesis: Designing and synthesizing novel benzimidazole derivatives with tailored electronic properties. researchgate.net

Crystal Growth: Growing high-quality single crystals of these compounds, which is often necessary for measuring NLO properties. tandfonline.comias.ac.in

Characterization: Using techniques like UV-Vis-NIR spectroscopy to determine optical transparency and the Z-scan method to measure the magnitude of the NLO response. tandfonline.com

Studies on various benzimidazole derivatives have demonstrated their potential, with some showing second harmonic generation (SHG) efficiency several times that of standard materials like potassium dihydrogen phosphate (B84403) (KDP). ias.ac.in

Role in Corrosion Inhibition Studies

Corrosion is a significant industrial problem, and the use of organic inhibitors is one of the most practical methods for protecting metals. proquest.comonepetro.org Benzimidazole derivatives have been extensively studied and proven to be highly effective corrosion inhibitors, particularly for mild steel, carbon steel, and copper in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H2SO4). nih.govacs.orgrsc.org

The effectiveness of this compound as a corrosion inhibitor stems from its molecular structure:

Adsorption: The molecule adsorbs onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Active Sites: The nitrogen atoms in the imidazole ring and the π-electrons of the aromatic system act as active centers for adsorption. The nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms, while the π-system can interact with the surface. proquest.com

Hydrophobic Barrier: The butyl group at the 2-position is hydrophobic, which helps to repel water and further protect the metal surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the inhibition efficiency. acs.orgrsc.org The results often show that as the concentration of the benzimidazole inhibitor increases, the corrosion rate decreases significantly. nih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. acs.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (η%)
Benzimidazole derivativesMild Steel1 M HCl90.4% to 95.7% nih.gov
1-octyl-2-(octylthio)-1H-benzimidazoleMild Steel1 M HCl93% researchgate.net
2-[(5-methylpyrazol-3-yl) methyl] benzimidazoleCarbon Steel (C38)1 M HCl97.0% researchgate.net
1-Butyl-2-(4-methylphenyl)benzimidazoleMild Steel1 M HClHigh (classified as mixed-type inhibitor) researchgate.net
Two synthesized benzimidazoles (LF1 and LF2)Carbon Steel1 M HCl88.2% and 95.4% rsc.org

Development as Research Probes for Biological Systems (Non-Therapeutic)

Beyond direct therapeutic applications, benzimidazole derivatives are valuable tools for basic biological research. Their ability to interact with biomolecules makes them excellent scaffolds for developing chemical probes to study cellular processes.

Fluorescent Tags: The benzimidazole ring system is part of various fluorescent molecules. These can be used as tags or probes for detecting specific biological molecules like DNA or enzymes, helping to visualize cellular components and processes without a therapeutic goal. researchgate.net

Enzyme Inhibitors for Research: Benzimidazoles can be designed as inhibitors for specific enzymes to study their function. For example, a benzimidazole-based compound, ML217, was developed as a non-covalent, reversible inhibitor for cruzain, the major cysteine protease of Trypanosoma cruzi. nih.gov Such a probe is invaluable for studying the enzyme's role in the parasite's life cycle and for validating it as a potential drug target, separate from the development of a human therapeutic.

Scaffolds for Target Identification: A library of benzimidazole derivatives can be screened against various biological targets to identify new protein-ligand interactions. This helps in understanding biological pathways and identifying potential new targets for future therapeutic development. The synthesis of 2,5(6)-substituted benzimidazole derivatives has been guided by computational models to interact with bacterial targets like E. coli DNA Gyrase B, serving as a research tool to probe the enzyme's active site. nih.gov

The versatility of the this compound scaffold allows for its modification to incorporate reporters (like fluorescent groups) or reactive groups, tailoring it for use as a specific research probe in a wide range of biological systems.

Future Research Directions and Unexplored Avenues for 2 Butyl 5,6 Dimethyl 1h Benzimidazole

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of benzimidazoles often involves harsh conditions, such as high temperatures and the use of hazardous solvents. chemmethod.com Future research should prioritize the development of novel, environmentally benign synthetic routes for 2-butyl-5,6-dimethyl-1H-benzimidazole. Green chemistry principles offer a roadmap for this endeavor, emphasizing methods that reduce waste and energy consumption. sphinxsai.com

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. eijppr.com Applying MAOS to the condensation of 4,5-dimethyl-1,2-phenylenediamine with valeraldehyde (B50692) (or a derivative) could offer a rapid and efficient route to the target compound.

Catalyst Development: Research into novel heterogeneous catalysts could streamline the synthesis. Eco-friendly options like montmorillonite (B579905) K-10 clay, zeolites, or reusable solid acid catalysts could replace traditional corrosive acid catalysts. eijppr.commdpi.com The use of metal-free catalysts, such as carbon-based solid acids (C-SO3H), also presents a promising green alternative. ijfmr.com

Green Solvents and Solvent-Free Conditions: The replacement of volatile organic compounds with greener alternatives like polyethylene (B3416737) glycol (PEG), ionic liquids, or even water is a critical goal. chemmethod.commdpi.com Furthermore, exploring solvent-free reaction conditions, for instance by using grinding techniques or solid-state reactions, represents a significant step towards sustainable synthesis. chemmethod.comeijppr.com

Table 1: Comparison of Potential Green Synthesis Strategies for Benzimidazoles
StrategyCatalyst/MediumKey AdvantagesReference
Microwave-Assisted SynthesisMontmorillonite K-10Rapid reaction times, solvent-free conditions, good yields. eijppr.com
Catalysis in Green SolventCeric Ammonium Nitrate (CAN) in PEGLow catalyst loading, recyclable solvent, good yields. eijppr.com
Aqueous Boric Acid CatalysisBoric Acid in WaterConvenient, mild room-temperature conditions, good yields. chemmethod.com
Heterogeneous Solid Acid CatalysisCarbon-SO3H (C-SO3H)Thermally stable, reusable, metal-free, efficient. ijfmr.com
One-Pot SynthesisAmmonium ChlorideEconomically viable, moderate to good yields, simple procedure. niscpr.res.in

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1D NMR (¹H, ¹³C) and FT-IR are routinely used for structural confirmation, a deeper understanding of the nuanced structural and electronic properties of this compound requires more advanced spectroscopic methods. ijfmr.comclockss.org

Future characterization should include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of all proton and carbon signals, which is especially crucial for complex derivatives. usm.my These methods can confirm connectivity and provide detailed structural information beyond what is available from 1D spectra. ipb.ptresearchgate.net

Solid-State NMR (ssNMR): Because benzimidazoles can exhibit tautomerism and specific intermolecular interactions in the solid state, ssNMR is a powerful tool for studying these phenomena. nih.govresearchgate.net It provides insights into the molecular structure and dynamics in the crystalline form, which can differ significantly from the solution state. nih.gov

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular packing. This data is essential for validating computational models and understanding solid-state properties.

Deeper Computational Modeling for Reactivity and Interaction Prediction

Computational chemistry offers powerful predictive tools that can guide experimental work. For this compound, deeper computational modeling can illuminate its reactivity, electronic structure, and potential interactions with biological targets. figshare.com

Promising avenues for computational research include:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, map the molecular electrostatic potential (MEP) to predict sites of electrophilic and nucleophilic attack, and calculate the energies of frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and reactivity. clockss.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing crucial insights into its interactions with complex environments. researchgate.net For instance, simulating the compound within a lipid bilayer can help predict its membrane permeability, a key factor in drug development. mdpi.comnih.gov MD simulations are also essential for studying the stability of the molecule when bound to a protein target. figshare.com

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule and between molecules.

Table 2: Applications of Computational Methods in Benzimidazole (B57391) Research
Computational MethodPrimary ApplicationInformation GainedReference
Density Functional Theory (DFT)Electronic Structure & ReactivityOptimized geometry, HOMO-LUMO gap, molecular electrostatic potential, NMR chemical shifts. nih.gov
Molecular DockingLigand-Protein InteractionBinding affinity, identification of key interacting residues, prediction of binding pose. figshare.com
Molecular Dynamics (MD) SimulationSystem Dynamics & StabilityConformational changes, stability of ligand-protein complexes, membrane permeability. researchgate.netmdpi.com
Hirshfeld Surface AnalysisIntermolecular InteractionsVisualization and quantification of intermolecular contacts (e.g., H-bonding, π-stacking) in crystals. nih.govnih.gov

Identification of Undiscovered Molecular Targets (In Vitro)

The broad biological activities of the benzimidazole class suggest that its members may interact with numerous protein targets. A key future direction is to move beyond known targets and identify novel molecular partners for this compound.

Strategies for target discovery include:

Chemical Proteomics: This powerful technique uses a modified version of the small molecule as a "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate. nih.govresearchgate.net By immobilizing a derivative of the compound on a solid support, interacting proteins can be captured, isolated, and subsequently identified by mass spectrometry. pasteur.fr This provides an unbiased, proteome-wide view of potential targets. mdpi.comsemanticscholar.org

High-Throughput Screening (HTS): Screening the compound against large, diverse panels of recombinant proteins, such as kinases, proteases, or G-protein coupled receptors, can rapidly identify potential enzymatic or receptor targets.

Phenotypic Screening: Observing the effect of the compound on different cell lines or disease models can provide clues about the biological pathways it modulates. Subsequent "deconvolution" studies can then pinpoint the specific molecular target responsible for the observed phenotype.

Design and Synthesis of Advanced Derivative Libraries for Specific Research Applications

To fully explore the potential of the this compound scaffold, the systematic design and synthesis of derivative libraries are essential. Combinatorial chemistry, often aided by computational design, allows for the rapid generation of a multitude of related compounds for screening. acs.orgnih.gov

Future work should focus on:

N-1 Position Functionalization: The nitrogen at the 1-position is a prime site for modification. Parallel synthesis techniques can be employed to introduce a wide variety of substituents, including alkyl chains, benzyl (B1604629) groups, and other heterocyclic rings, to explore structure-activity relationships (SAR). acs.org

C-2 Butyl Chain Modification: The butyl group at the C-2 position can be varied in length, branching, or functionalization to fine-tune lipophilicity and steric interactions with potential binding pockets.

Aromatic Ring Substitution: While the core is 5,6-dimethylated, exploring the synthesis of analogues with other substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) on the benzene (B151609) ring could further expand the chemical space and modulate electronic properties.

Liquid-Phase Combinatorial Synthesis: Using soluble polymer supports, such as polyethylene glycol (PEG), allows for the efficient synthesis of compound libraries with simplified purification steps. nih.govingentaconnect.com

Investigation of Intermolecular Interactions in Complex Systems

The function of a molecule is often dictated by its non-covalent interactions with its environment. A deeper investigation into the intermolecular forces involving this compound is crucial for understanding its behavior in both materials and biological contexts.

Areas for future investigation include:

Crystal Engineering: Studying how modifications to the molecular structure influence crystal packing through hydrogen bonds, π–π stacking, and van der Waals forces. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying these interactions in the solid state. nih.govnih.goviucr.org

Host-Guest Chemistry: Investigating the ability of the benzimidazole core to act as a guest in host molecules like cyclodextrins or calixarenes, which could modulate its solubility and bioavailability.

Protein-Ligand Interactions: Using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), in conjunction with X-ray crystallography and MD simulations, to precisely characterize the thermodynamic and structural basis of its binding to identified protein targets.

Membrane Interactions: As many drug targets are membrane-bound, understanding how the compound partitions into and behaves within a lipid bilayer is critical. mdpi.comnih.gov MD simulations and experimental techniques like solid-state NMR can provide detailed pictures of these interactions. tuni.fi

Q & A

Q. What are the optimal synthetic routes for 2-butyl-5,6-dimethyl-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 4,5-dimethyl-1,2-phenylenediamine with butyl-substituted carbonyl derivatives. Ethanol or methanol is often used as a solvent, with sodium ethoxide (NaOEt) as a catalyst under reflux conditions (70–80°C) to ensure complete conversion . For improved yields, heterogeneous catalysts like CH₃SO₃H-SiO₂ can accelerate the cyclization step . Elemental analysis (e.g., C: 77.71%, H: 5.30%, N: 16.99%) and FT-IR spectroscopy (e.g., peaks at 2925 cm⁻¹ for C-H stretching) are critical for verifying purity and functional groups .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies key functional groups (e.g., C=N stretch at ~1523 cm⁻¹ and aromatic C-H bending at 698 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, butyl chain protons at δ 0.9–1.7 ppm). ¹³C NMR confirms quaternary carbons in the benzimidazole ring .
  • Elemental Analysis : Validates stoichiometry (e.g., deviations <0.2% between calculated and observed values) .
  • Melting Point : A sharp melting point (e.g., ~270°C) indicates purity .

Q. How can researchers purify this compound, and what challenges arise during purification?

Methodological Answer: Recrystallization using aqueous ethanol (Aq-EtOH) is common, but column chromatography (silica gel, ethyl acetate/hexane eluent) may be required for byproduct removal . Challenges include low solubility in polar solvents due to the hydrophobic butyl group, necessitating solvent optimization (e.g., DMSO/water mixtures) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, the methyl and butyl substituents increase electron density on the benzimidazole ring, enhancing nucleophilic reactivity at the N1 position . These insights guide functionalization strategies for drug design .

Q. What mechanistic insights explain unexpected bromination patterns in this compound derivatives?

Methodological Answer: Free radical bromination with N-bromosuccinimide (NBS) under UV light or refluxing CCl₄ can lead to unexpected regioselectivity. For example, bromination may occur at the benzene ring instead of the thiophene substituents due to steric hindrance or radical stabilization effects . GC-MS and ¹H NMR are essential for identifying mono-, di-, or tri-brominated products .

Q. How does X-ray crystallography with SHELX software resolve structural ambiguities in benzimidazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) paired with SHELXL refinement determines bond lengths, angles, and disorder (e.g., rotational disorder in thiophene substituents with 88:12 occupancy ratios) . SHELXPRO interfaces with diffraction data to generate .cif files, enabling publication-ready structural validation .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with modified alkyl chains (e.g., propyl instead of butyl) or substituted aryl groups.
  • Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to therapeutic targets (e.g., serotonin receptors) .

Q. How should researchers address contradictions in spectral data or synthetic yields?

Methodological Answer:

  • Spectral Discrepancies : Cross-validate with HSQC/HMBC NMR for ambiguous signals or rerun analyses under standardized conditions .
  • Low Yields : Optimize stoichiometry (e.g., excess amine for Schiff base formation) or switch catalysts (e.g., from H₂SO₄ to CH₃SO₃H-SiO₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.